2-(3,5-dimethylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide
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Overview
Description
2-(3,5-Dimethylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a phenoxy group, a thiazole ring, and a propanamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide typically involves multiple steps, starting with the preparation of the phenoxy and thiazole intermediates. The phenoxy intermediate can be synthesized through the reaction of 3,5-dimethylphenol with an appropriate halogenating agent, followed by nucleophilic substitution with a suitable amine. The thiazole intermediate is prepared by cyclization of a thioamide with a haloketone. These intermediates are then coupled under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or thiazole rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
2-(3,5-Dimethylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The phenoxy and thiazole groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dimethylphenoxy)-4-[4-(4-fluorophenyl)-1-(4-piperidinyl)-1H-imidazol-5-yl]pyrimidine
- 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
2-(3,5-Dimethylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide is unique due to its combination of phenoxy, thiazole, and propanamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of reactivity, stability, and biological activity.
Properties
Molecular Formula |
C22H24N2O2S |
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Molecular Weight |
380.5 g/mol |
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide |
InChI |
InChI=1S/C22H24N2O2S/c1-15-11-16(2)13-20(12-15)26-17(3)21(25)23-10-9-19-14-27-22(24-19)18-7-5-4-6-8-18/h4-8,11-14,17H,9-10H2,1-3H3,(H,23,25) |
InChI Key |
CNXSRUPZDMSHIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(C)C(=O)NCCC2=CSC(=N2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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